![molecular formula C20H17N3O3 B14275834 Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester CAS No. 129944-95-2](/img/structure/B14275834.png)
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of hydrazinecarboxylic acid, featuring a pyrenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Hydrazine derivatives with varying degrees of substitution.
Substitution: Compounds with new functional groups replacing the ester or amino groups.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The pyrenylamino group can engage in π-π stacking interactions with aromatic systems, while the ester group can undergo hydrolysis to release active hydrazine derivatives. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxylic acid, ethyl ester
- Hydrazinecarboxylic acid, phenylmethyl ester
- Hydrazinecarboxylic acid, tert-butyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is unique due to the presence of the pyrenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems and in the synthesis of complex organic molecules.
Properties
CAS No. |
129944-95-2 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl N-(pyren-1-ylcarbamoylamino)carbamate |
InChI |
InChI=1S/C20H17N3O3/c1-2-26-20(25)23-22-19(24)21-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3,(H,23,25)(H2,21,22,24) |
InChI Key |
QLNHXKOAEOORIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
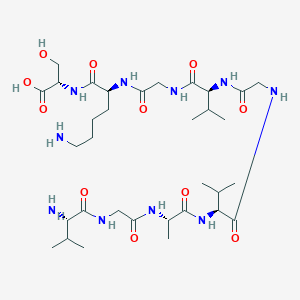
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
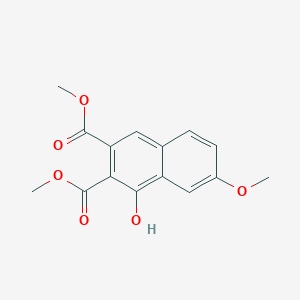
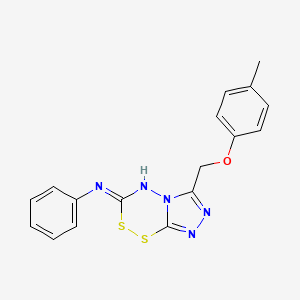
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
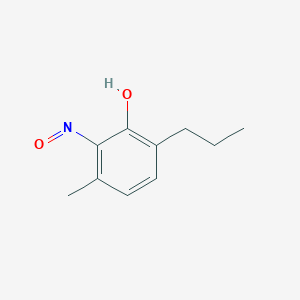
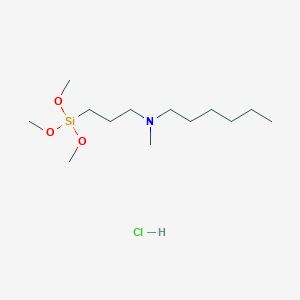

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
